molecular formula C12H9AsO2 B14736097 Arsafluorinic acid CAS No. 5687-22-9

Arsafluorinic acid

Cat. No.: B14736097
CAS No.: 5687-22-9
M. Wt: 260.12 g/mol
InChI Key: YWUSKINSBWPHGO-UHFFFAOYSA-N
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Description

Arsenic trifluoride (AsF₃), for instance, is a volatile, toxic liquid with a linear molecular structure and significant industrial applications in fluorination reactions . Arsenic acid (H₃AsO₄), a pentavalent arsenic compound, is a strong oxidizer used in wood preservation and glass manufacturing . Fluorinated arsenic compounds generally exhibit enhanced reactivity and stability compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine .

Properties

CAS No.

5687-22-9

Molecular Formula

C12H9AsO2

Molecular Weight

260.12 g/mol

IUPAC Name

5-hydroxybenzo[b]arsindole 5-oxide

InChI

InChI=1S/C12H9AsO2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,14,15)

InChI Key

YWUSKINSBWPHGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[As]2(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves the use of fluorinated reagents in organic synthesis, such as fluoroalkylation reactions, which transfer a fluoroalkyl group to a substrate .

Industrial Production Methods

Industrial production of arsafluorinic acid may involve large-scale fluorination processes using specialized equipment and reagents. These methods are designed to ensure high yield and purity of the final product. The choice of fluorinating agents and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Arsafluorinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while substitution reactions can produce a wide range of fluorinated organic compounds.

Scientific Research Applications

Arsafluorinic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of arsafluorinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and reactivity with biological molecules. Fluorinated compounds often exhibit unique interactions with enzymes and receptors, leading to distinct biological effects .

Comparison with Similar Compounds

Chemical and Physical Properties

A comparative analysis of fluorinated arsenic compounds and related acids is presented below:

Property Arsafluorinic Acid (hypothetical) Arsenic Trifluoride (AsF₃) Arsenic Acid (H₃AsO₄) Trifluoroacetic Acid (CF₃COOH)
Molecular Formula Not specified AsF₃ H₃AsO₄ CF₃COOH
Acidity (pKa) Estimated to be <1 (strong acid) Not acidic ~2.2 (first dissociation) 0.23
Boiling Point Not available 63°C 120°C (decomposes) 72°C
Toxicity High (assumed) Highly toxic (acute exposure) Carcinogenic (chronic exposure) Moderate (corrosive)
Primary Applications Fluorination reactions (assumed) Semiconductor manufacturing Wood preservatives Organic synthesis solvent

Key Observations :

  • Reactivity: Fluorinated arsenic compounds like AsF₃ are more reactive than non-fluorinated arsenic acids (e.g., H₃AsO₄) due to fluorine’s electronegativity, which polarizes bonds and facilitates nucleophilic attacks .
  • Environmental Impact : Arsenic fluorides pose persistent environmental risks due to bioaccumulation and resistance to degradation, similar to perfluorinated compounds like PFOS .
  • Industrial Utility : AsF₃ is critical in electronics for doping silicon, whereas trifluoroacetic acid (CF₃COOH) is favored in organic synthesis for its solvation properties .

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